Aramchol
Overview
Description
Aramchol, also known as Arachidyl amido cholanoic acid, is a cholesterol solubilizer that has the potential to prevent and dissolve cholesterol gallstones in inbred mice and in human gallbladder bile ex vivo . It is a bile salt fatty acid conjugate (BAFAC) of arachidic acid and cholic acid .
Synthesis Analysis
Aramchol is currently in Phase 3 of clinical trials for the treatment of adults with NASH and liver fibrosis . The ARMOR study is a multinational clinical trial designed to evaluate the efficacy and safety of Aramchol .Molecular Structure Analysis
Aramchol has a molecular formula of C44H79NO5, an average mass of 702.102 Da, and a mono-isotopic mass of 701.595825 Da .Chemical Reactions Analysis
Aramchol has been used in trials studying the treatment of HIV, Gallstones, Fatty Liver, Metabolic Syndrome, and Nonalcoholic Steatohepatitis .Physical And Chemical Properties Analysis
Aramchol has a density of 1.1±0.1 g/cm3, a boiling point of 806.0±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±6.5 mmHg at 25°C . It also has a molar refractivity of 205.9±0.4 cm3, a polar surface area of 107 Å2, and a molar volume of 667.9±5.0 cm3 .Scientific Research Applications
Specific Scientific Field
The specific scientific field is Medical Research , particularly in the treatment of Nonalcoholic Steatohepatitis (NASH) .
Comprehensive and Detailed Summary of the Application
Aramchol, a partial inhibitor of hepatic stearoyl-CoA desaturase (SCD1), has been studied for its potential to improve steatohepatitis and fibrosis in rodents and reduce steatosis in early clinical trials .
Detailed Description of the Methods of Application or Experimental Procedures
The ARREST trial was a 52-week, double-blind, placebo-controlled, phase 2b trial that randomized 247 patients with NASH. The patients were divided into three groups: Aramchol 400 mg, 600 mg, and placebo .
Thorough Summary of the Results or Outcomes Obtained
Although the primary endpoint of a reduction in liver fat did not meet the prespecified significance level with Aramchol 600 mg, the observed safety and changes in liver histology and enzymes provide a rationale for SCD1 modulation as a promising therapy for NASH and fibrosis . NASH resolution without worsening fibrosis was achieved in 16.7% (13 out of 78) of Aramchol 600 mg versus 5% (2 out of 40) of the placebo arm .
Gallstones
Aramchol was initially intended to combine a cholesterol solubilizing moiety (a saturated fatty acid) with a bile acid (cholic acid) acting as a vehicle to enable secretion into bile and entry into the enterohepatic circulation to solubilise bile stones .
HIV
Aramchol has been used in trials studying the treatment of HIV .
Metabolic Syndrome
Aramchol has been used in trials studying the treatment of Metabolic Syndrome .
Liver Fibrosis
Aramchol has been used in a phase 3, multinational clinical trial to evaluate the efficacy and safety for adults with NASH and liver fibrosis . The ARMOR study showed robust fibrosis improvement across multimodality histological assessment . Treatment with Aramchol 300mg BID resulted in a high rate of subjects with fibrosis improvement .
Lipid Metabolism
Aramchol is a novel fatty acid–bile acid conjugate targeted to the liver that induces beneficial modulation of intrahepatic lipid metabolism . It is a partial inhibitor of hepatic stearoyl-coenzyme A desaturase 1, with direct anti-fibrotic activity demonstrated in pre-clinical models .
Safety And Hazards
Aramchol is intended for R&D use only and not for medicinal, household, or other use . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If it comes into contact with the skin, wash off with soap and plenty of water . If it comes into contact with the eyes, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting .
Future Directions
properties
IUPAC Name |
(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50)/t32-,33+,34+,35-,36+,37+,38-,39+,42+,43+,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKXZIQNFMOPBS-OOMQYRRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H79NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179395 | |
Record name | Aramchol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aramchol | |
CAS RN |
246529-22-6 | |
Record name | (3β,5β,7α,12α)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]cholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=246529-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aramchol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246529226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aramchol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11860 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aramchol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICOMIDOCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE1Q24M65Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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